molecular formula C30H40BNO4 B14031839 (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid

(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid

Cat. No.: B14031839
M. Wt: 489.5 g/mol
InChI Key: USBYPHZVCDIIDL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid typically involves the reaction of appropriate aryl halides with boronic acid derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields and purity .

Chemical Reactions Analysis

(4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include substituted phenyl derivatives and other boronic acid derivatives .

Mechanism of Action

The mechanism of action of (4-(Bis(4-(hexyloxy)phenyl)amino)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and catalysis. The boronic acid group can interact with molecular targets through the formation of boronate esters, which are stable under physiological conditions .

Properties

Molecular Formula

C30H40BNO4

Molecular Weight

489.5 g/mol

IUPAC Name

[4-(4-hexoxy-N-(4-hexoxyphenyl)anilino)phenyl]boronic acid

InChI

InChI=1S/C30H40BNO4/c1-3-5-7-9-23-35-29-19-15-27(16-20-29)32(26-13-11-25(12-14-26)31(33)34)28-17-21-30(22-18-28)36-24-10-8-6-4-2/h11-22,33-34H,3-10,23-24H2,1-2H3

InChI Key

USBYPHZVCDIIDL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)OCCCCCC)(O)O

Origin of Product

United States

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